Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, tyrosine, tyrosine, phenylalanine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with alkyl or acyl groups attached to specific residues.
Scientific Research Applications
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel biomaterials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: Similar in structure but contains tryptophan instead of one tyrosine residue.
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine: Another variant with a slightly different sequence.
Uniqueness
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of aromatic residues (tyrosine and phenylalanine) may contribute to unique interactions with proteins and other biomolecules.
Properties
CAS No. |
644996-89-4 |
---|---|
Molecular Formula |
C38H41N5O8 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-32(21-27-13-17-29(45)18-14-27)36(48)42-31(19-24-7-3-1-4-8-24)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
DECOGQBNVYUWIA-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.